rac-(1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid, cis
Description
rac-(1s,3s)-3-Methanesulfonylcyclobutane-1-carboxylic acid, cis, is a cyclobutane derivative characterized by a strained four-membered ring with two substituents in the cis configuration: a carboxylic acid (-COOH) at position 1 and a methanesulfonyl (-SO₂CH₃) group at position 3. The methanesulfonyl group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid (pKa ~2-3) compared to unsubstituted cyclobutane-carboxylic acids.
Properties
CAS No. |
1773508-26-1 |
|---|---|
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Functional Groups
Cyclobutane derivatives with substituents at positions 1 and 3 exhibit distinct properties based on functional group variations:
*Calculated molecular weight based on formula C₆H₁₀O₄S.
Key Observations :
- Electron-Withdrawing Effects: The methanesulfonyl group in the target compound increases carboxylic acid acidity compared to amino () or hydroxy () substituents.
- Reactivity : Ethenyloxy () and propargyl () groups enable distinct reactions (e.g., ether cleavage, click chemistry), whereas methanesulfonyl may facilitate nucleophilic substitution (e.g., sulfonamide formation).
- Solubility : Methyl esters () or ethyl groups () reduce water solubility compared to free carboxylic acids.
Cyclobutane vs. Cyclopentane Derivatives
The target compound’s cyclobutane ring confers higher ring strain (~110 kJ/mol) than cyclopentane derivatives (e.g., rac-(1R,3S)-3-Carbamoylcyclopentane-1-carboxylic acid, ), which influences reactivity and conformational flexibility. Cyclopentane derivatives (e.g., , MW 157.17 g/mol) are more common in pharmaceuticals due to lower strain and metabolic stability, whereas cyclobutane derivatives may offer unique binding interactions in enzyme pockets .
Physicochemical Properties and Reactivity
- Acidity: The target compound’s carboxylic acid (pKa ~2-3) is more acidic than amino (pKa ~9-10, ) or hydroxy (pKa ~10-12, ) analogs.
- Thermal Stability : Methanesulfonyl groups enhance thermal stability compared to esters () or amides (), which may degrade under acidic/basic conditions.
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